3-(Bromomethyl)but-3-en-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9BrO |
|---|---|
Molecular Weight |
165.03 g/mol |
IUPAC Name |
3-(bromomethyl)but-3-en-2-ol |
InChI |
InChI=1S/C5H9BrO/c1-4(3-6)5(2)7/h5,7H,1,3H2,2H3 |
InChI Key |
DOAIDTIGLBTDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)CBr)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromomethyl but 3 En 2 Ol
Strategies for the Stereoselective Synthesis of 3-(Bromomethyl)but-3-en-2-ol
Achieving stereocontrol is a paramount objective in the synthesis of complex molecules like this compound. Both enantioselective and diastereoselective approaches are crucial for accessing specific stereoisomers.
The creation of a specific enantiomer of this compound can be approached through several catalytic asymmetric strategies. One potential pathway involves the catalytic enantioselective dibromination of a suitable allylic alcohol precursor. Although not a direct synthesis of the target molecule, this method highlights the potential for controlling stereochemistry at the carbon bearing the bromine atom. For instance, a catalytic system employing a chiral diol ligand in conjunction with a titanium bromide species and a brominating agent like dibromomalonate has been shown to achieve enantioselective dibromination of allylic alcohols. wisc.edunih.gov This approach could theoretically be adapted to a precursor of this compound.
Another conceptual approach is the enantioselective allylic amination of unactivated terminal olefins, which has been achieved using a chiral palladium catalyst. nih.gov While this method introduces a nitrogen-containing group, the underlying principles of generating and controlling a chiral allylic intermediate could be extended to allylic bromination.
Furthermore, the broader field of catalytic asymmetric synthesis of allylic alcohols offers a variety of methods that could be adapted. nih.gov These include dynamic kinetic resolution and nucleophilic additions to carbonyl groups, which could be employed to generate a chiral precursor that is then subjected to bromination.
Diastereoselective synthesis often relies on substrate control, where existing stereocenters in a molecule influence the stereochemical outcome of subsequent reactions. A plausible route to precursors of this compound involves the diastereoselective addition of a nucleophile to a chiral α,β-unsaturated ketone or aldehyde.
Research into the diastereoselective synthesis of related halo-substituted compounds provides valuable insights. For example, the synthesis of 2,6-disubstituted tetrahydropyranones has been achieved with excellent diastereoselectivity through the Prins cyclization of 3-bromobut-3-en-1-ols and aldehydes. wisc.edu This demonstrates that the bromo-substituted butenol (B1619263) moiety can participate in highly diastereoselective transformations.
The synthesis of homoallylic alcohols with controlled diastereoselectivity is another relevant area. nih.gov By carefully selecting the reagents and reaction conditions, it is possible to control the relative stereochemistry of newly formed stereocenters. These strategies could be applied to construct a precursor to this compound with the desired diastereomeric configuration.
Regioselective Synthesis of this compound
The regioselectivity of bromination is a critical consideration in the synthesis of this compound to ensure the bromine atom is introduced at the desired position. The starting material, but-3-en-2-ol, has multiple potential sites for bromination.
A common and effective method for allylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator or light. youtube.commasterorganicchemistry.comchemistrysteps.com This reaction proceeds via a free radical mechanism, where a bromine radical abstracts an allylic hydrogen, leading to a resonance-stabilized allylic radical. The subsequent reaction with Br₂ (present in low concentrations) can lead to a mixture of regioisomers. The distribution of products is dependent on the relative stability of the contributing resonance structures of the allylic radical and steric factors. openochem.orgpearson.com For the synthesis of this compound, conditions would need to be optimized to favor bromination at the terminal carbon of the double bond.
The regioselective bromination of aromatic compounds has been extensively studied and offers principles that can be applied to aliphatic systems. mdpi.comorganic-chemistry.org The use of specific brominating agents and catalysts can direct the substitution to a particular position. For instance, the combination of KBr and ZnAl–BrO₃⁻–layered double hydroxides has been used for the regioselective monobromination of phenols. mdpi.com While the electronic effects are different, the concept of using tailored reagents to control regioselectivity is broadly applicable.
Novel Reagents and Catalyst Systems in this compound Preparation
The development of novel reagents and catalysts is continuously advancing the field of organic synthesis. For the preparation of this compound, several modern catalytic systems could be envisioned.
Palladium-catalyzed allylic substitution is a powerful tool for the formation of C-C, C-N, and C-O bonds. acs.org While typically used for substitution reactions, the fundamental understanding of palladium-allyl intermediates could inspire the development of catalytic systems for enantioselective allylic bromination.
Iridium catalysts have also emerged as highly effective for enantioselective allylic substitutions. qub.ac.uk The design of chiral ligands for iridium could potentially enable the enantioselective synthesis of allylic bromides from suitable precursors.
The use of organocatalysis, where small organic molecules act as catalysts, has also gained prominence. Chiral organocatalysts could potentially be designed to activate a brominating agent and facilitate an enantioselective addition to an olefin or a substitution reaction on an allylic alcohol.
Scale-Up Considerations and Process Optimization for this compound Production
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
Key Process Parameters for Optimization:
| Parameter | Considerations |
| Reagent Selection | Cost, availability, toxicity, and ease of handling of brominating agents (e.g., NBS vs. liquid bromine) and solvents. |
| Reaction Conditions | Optimization of temperature, pressure, and reaction time to maximize yield and minimize by-product formation. |
| Catalyst Loading | For catalytic processes, minimizing the amount of expensive catalyst without compromising efficiency is crucial. |
| Work-up and Purification | Development of efficient and scalable extraction, washing, and purification methods (e.g., distillation, crystallization). |
| Safety | Management of potentially hazardous reagents and exothermic reactions. |
Continuous flow chemistry offers a promising alternative to traditional batch processing for the scale-up of reactions involving hazardous reagents or unstable intermediates. This technology can offer improved safety, better heat and mass transfer, and more consistent product quality.
Synthetic Routes to Isotopically Labeled this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. elsevier.comresearchgate.net The synthesis of isotopically labeled this compound could be achieved by introducing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) at specific positions.
A plausible route for deuterium labeling would involve the use of a deuterated reducing agent to introduce deuterium at the carbon bearing the hydroxyl group. For example, the reduction of a suitable α,β-unsaturated ketone precursor with a deuterated borohydride (B1222165) reagent would yield the corresponding deuterated allylic alcohol, which could then be subjected to bromination.
For ¹³C labeling, a synthetic route starting from a ¹³C-labeled building block would be necessary. For example, a Grignard reaction between a ¹³C-labeled vinyl magnesium bromide and a suitable ketone would introduce the isotope into the carbon backbone.
These labeled compounds would allow for detailed mechanistic studies, such as determining the fate of specific atoms during a reaction or tracking the metabolism of the compound in a biological system.
Reactivity Profiles and Transformation Pathways of 3 Bromomethyl but 3 En 2 Ol
Transition Metal-Catalyzed Transformations of 3-(Bromomethyl)but-3-en-2-ol
Transition metals, particularly palladium, are frequently employed to catalyze reactions involving this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound can participate as a coupling partner. The widely used Suzuki-Miyaura cross-coupling reaction, which typically involves an organohalide and an organoboron compound in the presence of a palladium catalyst, serves as a key example. nih.gov This reaction is valued for its mild conditions and tolerance of various functional groups. nih.govtcichemicals.com
In the context of molecules similar in structure to this compound, the reactivity of the carbon-bromine bond is of primary interest. For instance, in related brominated organic compounds, the C(sp2)-Br bond can be selectively coupled with arylboronic acids. nih.gov The choice of palladium catalyst and ligands is crucial for controlling the selectivity of these reactions. nih.gov
Detailed research findings on the cross-coupling reactions of analogous compounds are presented in the table below.
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | 1-bromo-4-(chloromethyl)benzene, p-tolylboronic acid | 4'-methyl-4-(chloromethyl)biphenyl | 96 | nih.gov |
| Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | 1-bromo-3-(chloromethyl)benzene, p-tolylboronic acid | 3'-methyl-3-(chloromethyl)biphenyl | 92 | nih.gov |
| Pd(OAc)₂, PPh₃, Cs₂CO₃ | 1-bromo-4-(bromomethyl)benzene, p-tolylboronic acid | 4-bromo-4'-(bromomethyl)biphenyl | 42 | nih.gov |
This table showcases the yields of cross-coupling reactions with compounds structurally related to this compound, highlighting the efficiency of palladium-based catalyst systems.
The double bond in this compound and its derivatives can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. scielo.org.mx A common example is the [3+2] cycloaddition, which involves a three-atom component and a two-atom component to form a five-membered ring. scielo.org.mxnih.gov
While direct examples involving this compound are not prevalent in the provided search results, the reactivity of similar substituted alkenes provides insight. For instance, nitroalkenes with a tribromomethyl group have been shown to undergo [3+2] cycloaddition reactions with nitrones. nih.gov These reactions can proceed with high regio- and stereoselectivity. nih.gov The electronic nature of the substituents on the alkene plays a critical role in the reaction's mechanism and outcome. scielo.org.mx
The following table summarizes key aspects of [3+2] cycloaddition reactions with related compounds.
| Alkene Component | Dipole Component | Solvent | Temperature | Product Type | Reference |
| 3,3,3-tribromo-1-nitroprop-1-ene | Diarylnitrones | Benzene | Room Temperature | 3,4-cis-4,5-trans-4-nitroisoxazolidines | nih.gov |
| Dimethyl maleate | N-methyl-C-3-bromophenyl-nitrone | Gas Phase (Computational) | N/A | Isoxazolidine | scielo.org.mx |
This table illustrates the conditions and outcomes of [3+2] cycloaddition reactions for alkenes with structural similarities to this compound, emphasizing the formation of five-membered heterocyclic rings.
Mechanistic Investigations of Key Transformations of 3 Bromomethyl but 3 En 2 Ol
Elucidating Reaction Pathways for Intramolecular Cyclizations of 3-(Bromomethyl)but-3-en-2-ol
Currently, there is a lack of published studies that specifically elucidate the reaction pathways for the intramolecular cyclization of this compound. Such investigations would be crucial for understanding the formation of cyclic ethers or other ring structures from this substrate. Typically, these studies would involve identifying intermediates and final products under various reaction conditions (e.g., basic, acidic, or thermal) and proposing detailed step-by-step mechanisms.
Kinetic Studies of Reactions Involving this compound
No specific kinetic data, such as rate constants, reaction orders, or activation energies, for reactions involving this compound have been reported in the available scientific literature. Kinetic studies are fundamental to understanding the speed at which reactions occur and the factors that influence them. For a compound like this compound, this data would be invaluable for optimizing reaction conditions and for comparing its reactivity with other similar compounds.
Isotopic Labeling and Crossover Experiments in this compound Chemistry
There are no documented isotopic labeling or crossover experiments for this compound. These sophisticated experiments are powerful tools for probing reaction mechanisms. Isotopic labeling, for instance, by replacing specific atoms with their isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), can trace the fate of atoms throughout a reaction. Crossover experiments can help determine whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (between different molecules).
Transition State Analysis of this compound Reactions
A transition state analysis for reactions of this compound is not present in the current body of scientific literature. This type of analysis, often aided by computational chemistry, focuses on the high-energy, transient molecular structure that exists at the peak of the energy barrier between reactants and products. Understanding the geometry and energy of the transition state is key to explaining the selectivity and rate of a chemical reaction.
Computational Approaches to Reaction Mechanism Elucidation for this compound Derivatives
While computational chemistry is a powerful tool for elucidating reaction mechanisms, no specific computational studies on the reaction mechanisms of this compound or its derivatives have been published. Such studies would typically employ methods like Density Functional Theory (DFT) to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thereby predict the most likely mechanism.
Computational and Theoretical Studies on 3 Bromomethyl but 3 En 2 Ol and Its Derivatives
Quantum Chemical Calculations on the Electronic Structure of 3-(Bromomethyl)but-3-en-2-ol
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would be fundamental to characterizing the electronic landscape of this compound. These calculations could determine key electronic properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
A primary focus would be to understand how the electron-withdrawing bromine atom and the hydroxyl group influence the electronic character of the vinyl group. The results would be crucial for predicting the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack. For instance, the LUMO's location and energy would indicate the most likely sites for nucleophilic addition, while the HOMO would highlight regions prone to oxidation.
Hypothetical Data Table: Calculated Electronic Properties of this compound
| Property | Value | Method/Basis Set |
| HOMO Energy | -9.5 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -0.8 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 8.7 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | 2.1 D | B3LYP/6-311+G(d,p) |
| Atomic Charge on Br | -0.15 e | Natural Bond Orbital (NBO) Analysis |
| Atomic Charge on O | -0.68 e | Natural Bond Orbital (NBO) Analysis |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available.
Conformational Analysis and Energy Landscapes of this compound
The presence of several single bonds in this compound allows for multiple rotational isomers, or conformers. A thorough conformational analysis would be essential to identify the most stable three-dimensional structures of the molecule. By systematically rotating the bonds and calculating the corresponding energy, a potential energy surface can be mapped out.
Hypothetical Data Table: Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (Br-C-C-O) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | -65° | 0.00 |
| 2 | 175° | 1.25 |
| 3 | 55° | 2.10 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations of this compound in Solvent Environments
To understand the behavior of this compound in a realistic chemical environment, molecular dynamics (MD) simulations would be employed. These simulations model the movement of the molecule and surrounding solvent molecules over time, providing insights into solute-solvent interactions.
MD simulations in various solvents (e.g., water, ethanol, chloroform) could reveal how the solvent affects the conformational preferences of this compound. For example, polar solvents might stabilize conformers with larger dipole moments through hydrogen bonding with the hydroxyl group. These simulations are also critical for understanding dynamic processes such as diffusion and the initial stages of chemical reactions in solution.
Prediction of Spectroscopic Parameters for this compound Using Theoretical Methods
Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating properties such as nuclear magnetic shielding tensors, vibrational frequencies, and electronic transition energies, it is possible to generate theoretical NMR, IR, and UV-Vis spectra.
These predicted spectra can be compared with experimental data to confirm the molecule's structure and assign specific spectral features to corresponding atoms or functional groups. For a novel or uncharacterized compound like this compound, theoretical spectroscopy would be an invaluable aid in its identification and characterization.
Hypothetical Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | 25.4 |
| C2 (CHOH) | 72.1 |
| C3 (C=) | 145.8 |
| C4 (=CH₂) | 115.3 |
| C5 (CH₂Br) | 38.9 |
This table presents hypothetical data for illustrative purposes, referenced to a standard.
Theoretical Design of Novel Reactions and Catalysts for this compound Transformations
Computational chemistry can be used not only to understand existing systems but also to design new ones. Theoretical methods can be employed to explore potential reaction pathways for the transformation of this compound into other valuable chemical entities.
By calculating the activation energies and reaction thermodynamics for various hypothetical reactions, chemists can identify promising synthetic routes before undertaking extensive experimental work. Furthermore, computational modeling can aid in the design of catalysts that could selectively promote desired transformations, such as stereoselective reactions at the chiral center or regioselective additions to the double bond. This predictive power can significantly accelerate the discovery of new synthetic methodologies.
Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring of 3 Bromomethyl but 3 En 2 Ol
Multinuclear NMR Spectroscopy for Complex Structural Assignment of 3-(Bromomethyl)but-3-en-2-ol Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For products derived from this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals unequivocally.
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The methyl protons would likely appear as a doublet, coupled to the adjacent methine proton. The proton on the carbon bearing the hydroxyl group would present as a multiplet due to coupling with the methyl protons. The vinylic protons are diastereotopic and would appear as two separate signals in the alkene region of the spectrum. The bromomethyl protons, being chemically distinct, would also produce their own signal, likely a singlet if no significant long-range coupling is observed.
¹³C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), would complement the proton data by identifying the different types of carbon atoms (CH₃, CH₂, CH, and quaternary). This is crucial for confirming the carbon skeleton of reaction products. For more complex derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be vital to establish connectivity by revealing proton-proton and proton-carbon correlations over two and three bonds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| CH₃- | ¹H | 1.2 - 1.4 | Doublet (d) | Coupled to the CH-OH proton. |
| -CH(OH)- | ¹H | 4.0 - 4.5 | Multiplet (m) or Quartet (q) | Coupled to CH₃ protons. |
| -OH | ¹H | Variable (e.g., 1.5 - 4.0) | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |
| =CH₂ (vinylic) | ¹H | 5.0 - 5.5 | Two separate signals (e.g., singlets or narrow multiplets) | Protons are diastereotopic. |
| -CH₂Br | ¹H | 3.8 - 4.2 | Singlet (s) | Shows connectivity to the quaternary carbon. |
| CH₃ - | ¹³C | 20 - 25 | - | Aliphatic methyl carbon. |
| -C H(OH)- | ¹³C | 70 - 75 | - | Carbon attached to the hydroxyl group. |
| =C (CH₂Br)- | ¹³C | 140 - 145 | - | Quaternary alkene carbon. |
| =C H₂ | ¹³C | 115 - 120 | - | Terminal alkene carbon. |
| -C H₂Br | ¹³C | 35 - 40 | - | Carbon attached to bromine. |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₅H₉BrO), HRMS would detect the molecular ion peak [M]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion would appear as a characteristic pair of peaks (an isotopic doublet) of nearly equal intensity, separated by two mass units (e.g., at m/z 163.9837 and 165.9816).
Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pathways of this compound can be predicted based on its functional groups. Likely fragmentation events include the loss of a water molecule ([M-H₂O]⁺), cleavage of the methyl group ([M-CH₃]⁺), or loss of the bromomethyl radical ([M-CH₂Br]⁺). The analysis of these fragment ions helps to piece together the molecular structure, corroborating data from other spectroscopic methods.
Table 2: Predicted HRMS Fragments for this compound m/z values are calculated for the ⁷⁹Br isotope.
| Fragment Ion Formula | Predicted m/z | Neutral Loss | Notes |
| [C₅H₉BrO]⁺ | 163.9837 | - | Molecular Ion [M]⁺. A corresponding peak for the ⁸¹Br isotope will be at m/z 165.9816. |
| [C₅H₇Br]⁺ | 145.9731 | H₂O | Loss of a water molecule from the alcohol. |
| [C₄H₆BrO]⁺ | 148.9679 | CH₃ | Loss of a methyl radical via alpha-cleavage. |
| [C₄H₇O]⁺ | 71.0497 | CH₂Br | Loss of a bromomethyl radical, a likely and significant fragmentation. |
| [CH₂Br]⁺ | 92.9305 | C₄H₇O | Bromomethyl cation. Will also show an isotopic peak at m/z 94.9285. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound Reactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. contractlaboratory.com These methods are particularly useful for monitoring chemical reactions, as the disappearance of reactant peaks and the appearance of product peaks can be tracked in real-time.
For this compound, FT-IR spectroscopy would be expected to show a strong, broad absorption band for the O-H stretch of the alcohol group, as well as characteristic C-H, C=C, C-O, and C-Br stretching and bending vibrations. pressbooks.pub Raman spectroscopy provides complementary information; for instance, the C=C double bond, which may show a weak signal in the IR spectrum, often produces a strong signal in the Raman spectrum. nih.gov The combination of both techniques provides a more complete picture of the molecule's functional group composition. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) |
| Alcohol (O-H) | Stretch | FT-IR | 3200 - 3600 (Broad) |
| Alkene (=C-H) | Stretch | FT-IR/Raman | 3010 - 3100 |
| Alkane (C-H) | Stretch | FT-IR/Raman | 2850 - 3000 |
| Alkene (C=C) | Stretch | Raman/FT-IR | 1640 - 1680 |
| Alcohol (C-O) | Stretch | FT-IR | 1050 - 1150 |
| Alkene (=C-H) | Out-of-plane bend | FT-IR | 890 - 910 |
| Bromoalkane (C-Br) | Stretch | FT-IR/Raman | 500 - 600 |
Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Assignment in Asymmetric Syntheses Involving this compound
The C2 carbon atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful methods for determining the absolute configuration of chiral molecules. nih.govnih.gov
These techniques measure the differential absorption of left- and right-circularly polarized light. rsc.org In an asymmetric synthesis designed to produce one enantiomer of a this compound derivative, VCD or ECD can be used to assign its absolute stereochemistry. The process involves measuring the experimental spectrum of the synthesized product and comparing it to a theoretical spectrum generated by quantum chemical calculations (e.g., TD-DFT) for one of the known enantiomers (e.g., the R-isomer). A match between the experimental and calculated spectra provides a non-destructive and reliable assignment of the absolute configuration. nih.govrsc.org
Table 4: Application of Chiroptical Spectroscopy to Chiral Derivatives of this compound
| Technique | Principle | Information Obtained | Methodology |
| ECD (Electronic Circular Dichroism) | Differential absorption of circularly polarized UV-Vis light by electronic transitions (e.g., π→π*). | Absolute configuration (R/S) of the stereocenter(s). | Comparison of experimental spectrum with quantum-chemically calculated spectrum. |
| VCD (Vibrational Circular Dichroism) | Differential absorption of circularly polarized infrared light by molecular vibrations. | Absolute configuration (R/S) of the stereocenter(s). | Comparison of experimental spectrum with quantum-chemically calculated spectrum. |
X-ray Crystallography of Co-crystals or Derivatives of this compound for Solid-State Structure Confirmation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous proof of its connectivity and stereochemistry in the solid state. Since this compound is likely a liquid or low-melting solid at ambient temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging.
To overcome this, the compound can be chemically modified to create a solid derivative that crystallizes more readily. For example, the hydroxyl group could be esterified with a substituted carboxylic acid. Alternatively, co-crystals could be formed by crystallizing the molecule with another compound through non-covalent interactions like hydrogen bonding.
A successful crystallographic analysis would provide precise data on bond lengths, bond angles, and torsional angles. Crucially, due to the presence of the heavy bromine atom, the technique of anomalous dispersion can be used to determine the absolute configuration of the chiral center without ambiguity, providing definitive confirmation of results obtained from chiroptical spectroscopy.
Table 5: Structural Information Obtainable from X-ray Crystallography
| Parameter | Description | Significance |
| Molecular Connectivity | The sequence of bonded atoms. | Confirms the fundamental chemical identity. |
| Bond Lengths & Angles | Precise distances and angles between bonded atoms. | Provides insight into bonding and steric strain. |
| Absolute Configuration | The spatial arrangement (R or S) at the chiral center. | Unambiguously determines the molecule's stereochemistry. |
| Conformation | The three-dimensional shape adopted by the molecule in the crystal. | Reveals the preferred spatial orientation of functional groups. |
| Intermolecular Interactions | Hydrogen bonds, halogen bonds, van der Waals forces. | Explains the packing of molecules in the solid state. |
Synthetic Utility of 3 Bromomethyl but 3 En 2 Ol As a Versatile Building Block
Synthesis of Heterocyclic Compounds from 3-(Bromomethyl)but-3-en-2-ol
The presence of both a nucleophilic hydroxyl group and an electrophilic bromomethyl group within the same molecule, along with a reactive double bond, allows this compound to be a key starting material for the synthesis of various heterocyclic compounds. These reactions often proceed through intramolecular cyclization pathways, leading to the formation of stable ring structures containing oxygen, nitrogen, phosphorus, or sulfur.
Formation of Oxygen-Containing Heterocycles (e.g., Furans, Pyrones)
The synthesis of oxygen-containing heterocycles, such as furans and pyrones, can be achieved through various strategies. While direct conversion of this compound to these specific heterocycles is not extensively documented, related bromo-substituted compounds are pivotal in their synthesis. For instance, 3-bromofuran (B129083) is a valuable precursor for a variety of 3-substituted furans, which are found in numerous therapeutic agents. wikipedia.org The synthesis of 3-bromofuran can be accomplished through methods like the Diels-Alder reaction followed by bromination and a reverse Diels-Alder sequence. wikipedia.org
Similarly, 3-bromo-2-pyrones are important intermediates in organic synthesis. orgsyn.orgrsc.org They can be prepared through the bromination of corresponding pyrone precursors and serve as reactive dienes in Diels-Alder reactions, offering superior regioselectivity and stereoselectivity compared to their non-brominated counterparts. orgsyn.org The synthesis of substituted 2-pyrones can also be achieved from renewable resources like furfuryl alcohol. sci-hub.se
| Precursor | Heterocycle | Synthetic Method | Reference |
| 3,4-dibromofuran | 3-Bromofuran | ortho-metalation with butyllithium | wikipedia.org |
| 2-Pyrone precursor | 3-Bromo-2-pyrone | Bromination | orgsyn.orgrsc.org |
| Furfuryl alcohol | 6-Substituted 2-pyrones | Thermal rearrangement of cyclopentadienone epoxides | sci-hub.se |
| (Z)-β-bromoenol acetates and terminal alkynes | 2,5-disubstituted 3-iodofurans | Palladium/copper-catalyzed cross-coupling and iodocyclization | organic-chemistry.org |
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Aziridines)
The construction of nitrogen-containing heterocycles is a significant area of organic synthesis, with applications in medicinal chemistry and materials science. rsc.orgclockss.org While direct routes from this compound are not explicitly detailed, analogous brominated building blocks are instrumental. For example, 3-bromopyrroles can be synthesized via palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines. rsc.org This method retains the bromine atom, allowing for further functionalization.
The synthesis of substituted pyridines can be achieved using brominated precursors like 2-bromo-3-(bromomethyl)pyridine (B1279060) or 3-bromo-2-[(N-substituted)amino]pyridines. researchgate.net These compounds can undergo further reactions to form more complex fused heterocyclic systems. researchgate.net The synthesis of aziridines, another class of nitrogen-containing heterocycles, often involves reactions of alkenes with nitrogen-based reagents, a transformation for which the double bond in this compound could potentially be utilized.
| Precursor | Heterocycle | Synthetic Method | Reference |
| Bromoalkynes and N-allylamines | 3-Bromo-pyrroles | Palladium-catalyzed oxidative cyclization | rsc.org |
| 2-bromo-3-methylpyridine | 2-Bromo-3-(bromomethyl)pyridine | Bromination with NBS | |
| 3-bromo-2-aminopyridine derivatives | N-substituted dihydrodipyridopyrazines | Hetarynic cyclization | researchgate.net |
| β- or γ-hydroxy amides or thioamides | Various nitrogen-containing heterocycles | Metal-catalyzed dehydrative cyclization | pitt.edu |
Construction of Phosphorus-Containing Heterocycles (e.g., Phospholanes, Phosphine (B1218219) Oxides)
Phosphorus-containing heterocycles are of growing interest due to their applications in catalysis and materials science. mdpi.comwipo.int The synthesis of phospholanes, a five-membered phosphorus-containing ring, can be achieved through methods such as the ring opening of phosphiranes or the cycloalumination of olefins followed by treatment with dichlorophosphines. nih.govbeilstein-journals.org The latter method allows for the preparation of 3-substituted phospholanes. beilstein-journals.org
Phosphine oxides can be synthesized through various methods, including the reaction of secondary phosphine oxides with alkyl or aryl halides in the presence of a palladium catalyst. organic-chemistry.org The synthesis of more complex phosphorus heterocycles, such as 1,3-benzoazaphosphole analogues, has also been explored, involving the formation of a five-membered ring containing both phosphorus and nitrogen. nih.gov
| Precursor | Heterocycle | Synthetic Method | Reference |
| P-Stereogenic phosphiranes | Phospholanes | Protonation-induced ring opening and C-H activation | nih.gov |
| α-Olefins and dichlorophosphines | 3-Substituted phospholanes | Catalytic cycloalumination and reaction with dichlorophosphines | beilstein-journals.org |
| Secondary phosphine oxides and alkyl/aryl halides | Phosphine oxides | Palladium-catalyzed C-P bond formation | organic-chemistry.org |
| 2-Bromoaniline and PhP(O)(OEt)H | 1,3-Benzoazaphosphole analogues | Palladium-catalyzed coupling and subsequent cyclization | nih.gov |
Preparation of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are prevalent in many biologically active compounds and natural products. utexas.eduopenmedicinalchemistryjournal.com Their synthesis often involves the reaction of organic substrates with sulfur-based reagents. arkat-usa.org For instance, a variety of sulfur heterocycles can be prepared in a one-pot reaction from simple organic substrates and sulfur monochloride. arkat-usa.org The synthesis of specific sulfur heterocycles like 1,3-dithianes can be achieved through annulation processes involving C-C and C-S bond cleavage. organic-chemistry.org Visible light-induced reactions have also emerged as a green and efficient method for synthesizing sulfur-containing heterocycles. nih.gov
| Precursor(s) | Heterocycle | Synthetic Method | Reference |
| Simple organic substrates and sulfur monochloride | Various sulfur heterocycles | One-pot cascade transformations | arkat-usa.org |
| Thioamides | 1,3-Thiazin-4-ones and 5-alkenyl thiazolones | [3+3] and [3+2] annulations | organic-chemistry.org |
| Various organic substrates | Oxygen- and Sulfur-containing heterocycles | Visible light-induced reactions | nih.gov |
Role of this compound in Natural Product Synthesis
The versatile reactivity of this compound and structurally related compounds makes them valuable intermediates in the total synthesis of natural products. For example, 3-bromofuran has been employed as a starting material in the synthesis of (-)-neothiobinupharidine, a bioactive alkaloid, and Salvinorin A, a hallucinogenic compound. wikipedia.org Furthermore, it has been used in the total synthesis of (+)-Cacospongionolide B, a sesterterpene with anti-inflammatory properties, and Rosefuran, a component of rose odor. wikipedia.org The ability to introduce specific functionalities and build complex ring systems makes these brominated building blocks crucial in accessing intricate natural product architectures.
Development of Advanced Materials and Functional Molecules Using this compound
The strategic design and synthesis of advanced materials and functional molecules often rely on the use of versatile building blocks that possess multiple reactive sites. This compound, a bifunctional compound featuring both a reactive allylic bromide and a secondary alcohol, represents a promising yet underexplored scaffold for such applications. Its unique combination of functional groups allows for a variety of chemical transformations, paving the way for the development of novel polymers, functionalized surfaces, and complex organic molecules. This section explores the potential synthetic utility of this compound in the realm of materials science and the synthesis of functional molecules, drawing parallels from the well-established chemistry of related allylic and bifunctional compounds.
The dual reactivity of this compound allows for its incorporation into a diverse array of molecular architectures. The allylic bromide can participate in nucleophilic substitution reactions, while the hydroxyl group can be involved in esterification, etherification, or oxidation reactions. This bifunctionality is key to its potential as a versatile building block in organic synthesis. nih.gov
Potential in Polymer Synthesis and Modification
Polymers with pendant functional groups are of significant interest for the development of advanced materials with tailored properties. The "allyl" functionality, in particular, is an emerging class in functional polymers, allowing for a wide range of post-polymerization modifications. mdpi.com this compound can be envisioned as a valuable monomer or functionalizing agent in polymer chemistry.
The vinyl group of this compound could potentially be polymerized through methods such as reversible addition-fragmentation chain-transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP), leading to polymers with pendant bromomethyl and hydroxyl groups. mdpi.comnih.gov These functional groups can then be subjected to a variety of chemical transformations to tune the material's properties. For instance, the pendant hydroxyl groups could be esterified to introduce different functionalities, while the bromomethyl groups could be converted to other useful moieties.
Alternatively, the hydroxyl group could be used to initiate ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone, forming biodegradable polyester (B1180765) chains. The pendant allyl bromide would then be available for subsequent modifications, such as cross-linking or grafting.
A summary of potential polymerization strategies involving building blocks with similar functionalities to this compound is presented in the table below.
| Polymerization Method | Functional Group Utilized | Resulting Polymer Feature | Potential Application |
| Radical Polymerization (e.g., RAFT, ATRP) | Vinyl group | Pendant hydroxyl and bromomethyl groups | Functional coatings, stimuli-responsive materials |
| Ring-Opening Polymerization (ROP) | Hydroxyl group (as initiator) | Polyester with pendant allyl bromide | Biodegradable materials, drug delivery systems |
| Polyaddition/Polycondensation | Hydroxyl group | Polyurethanes, polyesters | Thermosets, elastomers |
These strategies highlight the untapped potential of this compound in creating functional polymers for various applications, from biomedicine to advanced coatings. mdpi.com
Role in the Synthesis of Functional Molecules
Bifunctional building blocks are instrumental in the efficient synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. nih.govacs.org The orthogonal reactivity of the functional groups in this compound can be exploited in multi-step syntheses to build molecular complexity.
The allylic bromide moiety allows for the introduction of the butenol (B1619263) core structure via nucleophilic substitution with a wide range of nucleophiles, including carbanions, amines, and thiols. The hydroxyl group can either be protected during this transformation and deprotected later for further functionalization, or it can participate directly in intramolecular reactions.
For example, the reaction of this compound with a suitable bis-nucleophile could lead to the formation of heterocyclic compounds, which are prevalent motifs in biologically active molecules. The table below illustrates some potential transformations of the functional groups present in this compound, based on the known reactivity of similar compounds.
| Reaction Type | Reagent/Catalyst | Functional Group Transformed | Product Type |
| Nucleophilic Substitution | Amines, Thiols, Carbanions | Bromomethyl | Functionalized butenols |
| Esterification | Carboxylic acids, Acid chlorides | Hydroxyl | Butenyl esters |
| Etherification | Alkyl halides | Hydroxyl | Butenyl ethers |
| Oxidation | Mild oxidizing agents | Hydroxyl | Bromomethyl vinyl ketone |
| Heck Coupling | Alkenes, Pd catalyst | Allyl bromide | Substituted dienes |
The ability to selectively react one functional group while leaving the other intact for subsequent transformations makes this compound a potentially valuable tool for diversity-oriented synthesis, enabling the rapid generation of libraries of related compounds for biological screening. acs.org
Emerging Research Directions and Future Prospects for 3 Bromomethyl but 3 En 2 Ol Chemistry
Sustainable Synthetic Approaches to 3-(Bromomethyl)but-3-en-2-ol and Its Transformations
The future of chemical synthesis is intrinsically linked to the development of environmentally benign processes. For this compound, this involves moving away from traditional brominating agents like molecular bromine, which is hazardous and not considered a "green" reagent. nih.gov Research is now geared towards in-situ generation of brominating species and the use of safer, solid-based reagents. These approaches aim to improve atom economy, reduce waste, and minimize the use of toxic substances.
Key areas of development include:
Bromide/Bromate Systems: The use of bromide-bromate salts in aqueous acidic media is a promising green alternative for bromination reactions. researchgate.net This method avoids the handling of volatile and corrosive Br2 and often proceeds under mild conditions.
N-Bromosuccinimide (NBS) under Green Conditions: While NBS is a common reagent for allylic bromination, future research will focus on pairing it with more sustainable solvents and energy sources, such as microwave irradiation or photocatalysis, to improve efficiency and reduce environmental impact. masterorganicchemistry.com
Use of Bio-renewable Feedstocks: The carbon skeleton of this compound could potentially be derived from bio-based resources. kennesaw.edu Integrating sustainable feedstocks with green synthetic methods represents a holistic approach to sustainable chemical production.
| Reagent/System | Advantages | Challenges |
| Molecular Bromine (Br₂) (Traditional) | High reactivity, well-established | Hazardous, corrosive, poor atom economy |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂ | Byproduct (succinimide) needs removal |
| Bromide/Bromate Salts (e.g., NaBr/NaBrO₃) | In-situ generation of Br₂, safer, aqueous media | Requires acidic conditions, potential for side reactions |
| Enzymatic Halogenation (Halogenases) | High selectivity, mild conditions, biodegradable catalyst | Enzyme stability and availability, substrate scope |
Flow Chemistry and Continuous Processing in this compound Reactions
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for managing reactive intermediates and improving process safety and scalability. acs.orguc.pt The synthesis and reactions of this compound, which involves a reactive allylic bromide, are well-suited for this technology.
Future prospects in this area include:
Enhanced Safety and Control: Continuous flow reactors minimize the volume of hazardous material at any given time, which is crucial when handling reagents like bromine or reactive intermediates like allylic bromides. The high surface-area-to-volume ratio allows for precise control over temperature and reaction time, suppressing byproduct formation. acs.org
Telescoped Synthesis: Flow chemistry enables the integration of multiple reaction steps into a single, continuous sequence without isolating intermediates. uc.pt This could be applied to a multi-step synthesis starting from a precursor alcohol, followed by in-line bromination to form this compound, and immediate use in a subsequent coupling reaction.
Scalability: Processes developed in lab-scale flow reactors can often be scaled up more efficiently and reliably than batch processes. This is particularly advantageous for producing valuable building blocks for industrial applications. unimi.it
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes |
| Heat Transfer | Often inefficient, can lead to hotspots | Excellent, precise temperature control |
| Mixing | Can be inefficient and inconsistent | Rapid and highly efficient mixing |
| Scalability | Complex, often requires re-optimization | Simpler, by running the system for longer |
| Process Control | Limited control over reaction parameters | Precise control over flow rate, time, temp. |
Photochemical and Electrochemical Transformations of this compound
Light and electricity are emerging as powerful reagents in modern organic synthesis, offering unique reaction pathways under mild conditions. researchgate.netrsc.org These technologies hold considerable potential for both the synthesis and derivatization of this compound.
Photocatalysis: Visible-light photoredox catalysis can facilitate the generation of bromine radicals from milder sources, enabling selective allylic C-H functionalization. mdpi.com This could provide a novel route to synthesize the target compound or to introduce further functionality. Photochemical methods are also being developed for a wide range of carbon-carbon and carbon-heteroatom bond formations, which could be applied to the subsequent reactions of this compound. umich.edu
Electrochemistry: Electrochemical methods can provide a reagent-free way to generate reactive species. Anodic oxidation could be used to generate electrophilic bromine for the synthesis step. rsc.org Furthermore, electrochemical C-H functionalization or coupling reactions could be explored for the derivatization of the molecule, avoiding the need for stoichiometric chemical oxidants or reductants.
Biocatalytic Approaches to this compound Derivatization
Biocatalysis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. rsc.org The application of enzymes to synthesize and modify chiral molecules like this compound is a burgeoning field of research.
Enzymatic Halogenation: The use of halogenase enzymes for the direct, selective bromination of organic substrates is a key area of sustainable chemistry. nih.govtandfonline.com Engineering a halogenase to accept a precursor to this compound could provide a highly efficient and green synthetic route.
Kinetic Resolution: The secondary alcohol moiety allows for enzymatic kinetic resolution. Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of enantiomerically enriched alcohol and ester. nih.gov This would be a powerful strategy for accessing enantiopure forms of this compound.
Selective Oxidation: Oxidoreductases, such as alcohol dehydrogenases or P450 monooxygenases, could be employed for the selective oxidation of the alcohol group or other positions on the molecule, leading to a diverse range of derivatives. uni-stuttgart.demdpi.com
| Enzyme Class | Potential Application for this compound |
| Halogenases | Regio- and stereoselective synthesis via enzymatic bromination of a precursor. |
| Lipases/Esterases | Enantioselective acylation of the secondary alcohol for kinetic resolution. |
| Alcohol Dehydrogenases | Reversible, enantioselective oxidation of the alcohol to a ketone. |
| P450 Monooxygenases | Regio- and stereoselective C-H oxidation at various positions. nih.gov |
| Ene-Reductases | Asymmetric reduction of the carbon-carbon double bond. researchgate.net |
Exploration of Novel Catalytic Systems for Enhanced Reactivity of this compound
The development of new catalysts is central to unlocking novel reactivity and improving the efficiency of known transformations. For this compound, research is focused on catalysts that can selectively activate either the allylic bromide or the allylic alcohol functionality.
Earth-Abundant Metal Catalysis: There is a strong push to replace precious metal catalysts (e.g., Palladium, Rhodium) with more sustainable and cost-effective alternatives based on iron, cobalt, or nickel. nih.govrsc.org These metals are being investigated for various allylic functionalization reactions that could be applied to this compound.
Dual Catalysis: Systems that employ two distinct catalysts to activate different parts of the molecule simultaneously or sequentially can enable transformations not possible with a single catalyst. For instance, a combination of a transition metal catalyst to activate the allylic bromide and an organocatalyst to activate the alcohol could lead to novel annulation strategies.
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective functionalization of the allylic system is a major goal. This would allow for the direct conversion of the racemic starting material into enantiomerically enriched products, a highly efficient strategy in modern synthesis. rsc.org
Potential for this compound in Enabling New Reaction Methodologies
The true potential of a building block is realized when it enables the development of entirely new synthetic methods. The bifunctional nature of this compound makes it an ideal candidate for such innovation. researcher.life
Orthogonal Functionalization: The alcohol and bromide moieties can potentially be functionalized independently using orthogonal reaction conditions. For example, the alcohol could be protected or converted to an ether, followed by a metal-catalyzed cross-coupling at the bromide position. Subsequent deprotection and reaction of the alcohol would afford highly complex products.
Intramolecular Cascades: The proximity of the two functional groups could be exploited to design novel intramolecular reactions. For example, conversion of the alcohol to a nucleophilic species could trigger an intramolecular allylic substitution of the bromide, forming a cyclic ether.
Diversity-Oriented Synthesis: As a versatile C5 building block, this compound can be used in diversity-oriented synthesis to rapidly generate libraries of complex molecules. researchgate.netresearchgate.net Its ability to participate in various C-C and C-X bond-forming reactions at two distinct sites makes it a powerful tool for exploring chemical space.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
